molecular formula C26H22ClN3O3S B2537726 N-[(2-chlorophenyl)methyl]-2-[3'-(3-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide CAS No. 894546-43-1

N-[(2-chlorophenyl)methyl]-2-[3'-(3-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide

Cat. No.: B2537726
CAS No.: 894546-43-1
M. Wt: 491.99
InChI Key: ILZRCIVUAYCIMR-UHFFFAOYSA-N
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Description

“N-[(2-chlorophenyl)methyl]-2-[3’-(3-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide” is a complex organic compound that features a unique spiro[indole-thiazolidine] structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2-chlorophenyl)methyl]-2-[3’-(3-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the indole and thiazolidine precursors, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-[(2-chlorophenyl)methyl]-2-[3’-(3-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential pharmacological properties. Researchers might investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various applications.

Mechanism of Action

The mechanism by which “N-[(2-chlorophenyl)methyl]-2-[3’-(3-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-thiazolidine] derivatives: These compounds share a similar core structure and may have comparable properties.

    N-phenylacetamide derivatives: These compounds have a related functional group and might exhibit similar reactivity.

Uniqueness

What sets “N-[(2-chlorophenyl)methyl]-2-[3’-(3-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide” apart is its specific combination of functional groups and the spiro structure. This unique arrangement can lead to distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(3-methylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-17-7-6-9-19(13-17)30-24(32)16-34-26(30)20-10-3-5-12-22(20)29(25(26)33)15-23(31)28-14-18-8-2-4-11-21(18)27/h2-13H,14-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZRCIVUAYCIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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